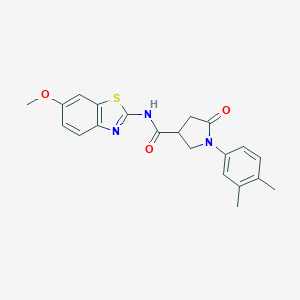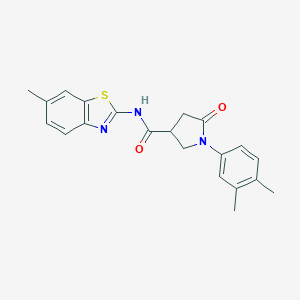
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate (referred to as CPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a pyrrolidine-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of CPOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. CPOP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. CPOP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, CPOP has been shown to have anti-inflammatory activity. It has been reported that CPOP can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CPOP has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPOP in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using CPOP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on CPOP. One area of interest is the development of new cancer therapies based on CPOP. Researchers are exploring the use of CPOP in combination with other drugs to enhance its antitumor activity. Another area of interest is the development of new antibiotics based on CPOP. Researchers are exploring the use of CPOP analogs to improve its antibacterial activity. Finally, researchers are also exploring the potential use of CPOP in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, CPOP is a pyrrolidine-based compound that has shown promising results in various scientific research applications. It has potent antitumor and antibacterial activity, as well as anti-inflammatory and antioxidant activity. CPOP has been synthesized using different methods, and its mechanism of action is not fully understood. While there are some limitations to using CPOP in lab experiments, there are also many future directions for research on this compound.
Synthesemethoden
CPOP can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde, 3-methoxyphenylacetic acid, and pyrrolidine in the presence of a base. Another method involves the reaction between 4-chlorobenzaldehyde, pyrrolidine, and 3-methoxyphenylacetyl chloride. Both methods result in the formation of CPOP, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
CPOP has shown promising results in various scientific research applications. One of the primary uses of CPOP is in the field of medicinal chemistry. It has been reported that CPOP exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPOP has also been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C20H18ClNO5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
InChI-Schlüssel |
XXLPTQQXIBXEPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)
